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Compound of Interest

Compound Name: Benzyl allylcarbamate

Cat. No.: B1269761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

analysis of Benzyl allylcarbamate, a molecule of interest in medicinal chemistry and materials

science. By integrating quantum chemical calculations with established experimental protocols,

this document offers a framework for understanding the molecule's structural, electronic, and

reactive properties. This guide is intended to serve as a foundational resource for further

research and development involving this and similar carbamate structures.

Computational Analysis: A Theoretical Approach
Quantum chemical calculations provide invaluable insights into the intrinsic properties of a

molecule, complementing experimental data and guiding further investigation. Density

Functional Theory (DFT) is a robust method for these calculations, balancing accuracy with

computational cost.

Computational Protocol
A typical computational workflow for analyzing Benzyl allylcarbamate involves several key

steps, starting from the initial structure generation to the detailed analysis of its electronic

properties.[1][2][3]

Initial Structure Generation: A 3D model of Benzyl allylcarbamate is constructed using

molecular modeling software.
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Conformational Search: A conformational search is performed to identify the lowest energy

conformers of the molecule. This is crucial as the molecule's flexibility can lead to multiple

stable structures.

Geometry Optimization: The initial structures are optimized using DFT, commonly with the

B3LYP functional and a basis set such as 6-311+G(d,p), to find the most stable geometric

configuration.[4]

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)

and to predict the infrared (IR) spectrum.

Electronic Property Calculations: Single-point energy calculations are carried out to

determine various electronic properties, including molecular orbital energies (HOMO-LUMO),

Mulliken atomic charges, and the molecular electrostatic potential (MEP).[5][6]

Data Analysis: The calculated data is then analyzed to understand the molecule's reactivity,

stability, and potential interaction sites.

Computational Workflow
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A generalized workflow for the quantum chemical analysis of Benzyl allylcarbamate.

Calculated Quantitative Data
The following tables summarize the types of quantitative data expected from DFT calculations

on Benzyl allylcarbamate. The values presented are illustrative and would be determined

from the actual calculations.

Table 1: Optimized Geometric Parameters (Illustrative)
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Parameter Bond/Angle Calculated Value

Bond Length C=O ~1.23 Å

C-N ~1.36 Å

O-CH2(benzyl) ~1.45 Å

N-CH2(allyl) ~1.47 Å

Bond Angle O=C-N ~125°

C-N-C ~120°

Dihedral Angle C-O-C-C (benzyl) ~178°

Table 2: Calculated Electronic Properties (Illustrative)

Property Value

HOMO Energy -6.5 eV

LUMO Energy -0.8 eV

HOMO-LUMO Gap 5.7 eV

Dipole Moment ~2.5 D

Table 3: Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch ~3400 Medium

C=O Stretch ~1720 Strong

C-N Stretch ~1250 Medium

C-O Stretch ~1100 Strong

Experimental Synthesis and Characterization
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The synthesis and characterization of Benzyl allylcarbamate provide the real-world data

necessary to validate the computational models and to understand the molecule's behavior in a

practical setting.

Experimental Protocols
Synthesis of Benzyl Allylcarbamate:

A common method for synthesizing carbamates is the reaction of an alcohol with an

isocyanate, or the reaction of a chloroformate with an amine.[7] For Benzyl allylcarbamate, a

likely route involves the reaction of benzyl chloroformate with allylamine.

Reaction Setup: Allylamine is dissolved in a suitable solvent, such as dichloromethane, and

cooled in an ice bath.

Addition of Reagent: Benzyl chloroformate is added dropwise to the stirred solution of

allylamine. A base, such as triethylamine, is often included to neutralize the HCl byproduct.

[8]

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Workup and Purification: Once the reaction is complete, the mixture is washed with water

and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent

is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

confirm the molecular structure of the synthesized compound.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify the characteristic

functional groups, such as the C=O and N-H stretches of the carbamate moiety.[11][12][13]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass of the molecule, confirming its elemental composition.
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Synthesis and Characterization Workflow
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A typical workflow for the synthesis and characterization of Benzyl allylcarbamate.

Expected Experimental Data
The following tables present the expected experimental data for Benzyl allylcarbamate based

on the known spectroscopic data for similar carbamate compounds.

Table 4: Expected ¹H NMR Data (400 MHz, CDCl₃, Illustrative)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.30-7.40 m 5H Ar-H

5.80-5.95 m 1H =CH-

5.10-5.25 m 2H =CH₂

5.15 s 2H O-CH₂-Ar

3.85 t 2H N-CH₂-

~5.0 br s 1H N-H

Table 5: Expected ¹³C NMR Data (100 MHz, CDCl₃, Illustrative)

Chemical Shift (δ, ppm) Assignment

156.5 C=O

136.5 Ar-C (quat.)

134.0 =CH-

128.5, 128.0, 127.8 Ar-CH

116.5 =CH₂

67.0 O-CH₂

44.0 N-CH₂

Table 6: Expected IR Data (cm⁻¹, Illustrative)
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Wavenumber (cm⁻¹) Assignment

~3350 N-H Stretch

~3030 Ar C-H Stretch

~2940 Aliphatic C-H Stretch

~1700 C=O Stretch

~1520 N-H Bend

~1250 C-N Stretch

~1050 C-O Stretch

Conclusion
This technical guide outlines a combined computational and experimental approach for the

comprehensive analysis of Benzyl allylcarbamate. The detailed protocols and expected data

provide a solid foundation for researchers to build upon. The synergy between quantum

chemical calculations and experimental validation is essential for a deep understanding of the

molecular properties and for the rational design of new molecules with desired functionalities in

the fields of drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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